N-(4-benzamido-3-methoxyphenyl)benzamide
Description
N-(4-Benzamido-3-methoxyphenyl)benzamide is a benzamide derivative featuring a central phenyl ring substituted at the 3-position with a methoxy (-OCH₃) group and at the 4-position with a benzamido (-NHCOC₆H₅) moiety. This dual substitution pattern confers unique physicochemical and biological properties, distinguishing it from simpler benzamides. Structurally, the compound combines hydrogen-bonding capacity (via the benzamido NH and carbonyl groups) with lipophilic aromatic and methoxy substituents, which may enhance membrane permeability and target binding .
Properties
IUPAC Name |
N-(4-benzamido-3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-14-17(22-20(24)15-8-4-2-5-9-15)12-13-18(19)23-21(25)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNBYZMNZIGGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzamido-3-methoxyphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . this method may not be compatible with all functionalized molecules, necessitating the use of alternative synthetic routes.
Chemical Reactions Analysis
Types of Reactions: N-(4-benzamido-3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: N-(4-benzamido-3-methoxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Its benzamide moiety is a common structural feature in many pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(4-benzamido-3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substitution patterns, influencing molecular weight, polarity, and functional group interactions. Key comparisons include:
- Benzamido vs. Simple Benzamide : The additional benzamido group introduces a secondary amide, increasing hydrogen-bonding capacity and molecular weight (vs. simpler benzamides like Rip-B) .
- Halogen Effects : Chloro-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced lipophilicity, which may improve membrane penetration but reduce solubility.
Spectroscopic and Crystallographic Data
- FT-IR : Benzamides exhibit characteristic C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. The target compound’s additional benzamido group may split these peaks due to conformational isomerism .
- X-ray Diffraction: Analogous compounds (e.g., 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide) crystallize in monoclinic systems (space group P2₁/c) with intermolecular H-bonding stabilizing the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
